ネオツベロステモノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neotuberostemonone is a natural product isolated from the roots of the Neotuberostemon species of plants. It is a sesquiterpene lactone that has been studied for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-tumor, anti-microbial, and anti-allergic activities.

科学的研究の応用

癌治療

ネオツベロステモノンは、ナノメディシンの一部として、癌治療に潜在的に使用できる可能性があります {svg_1}. ナノメディシンは、特に癌治療に焦点を当てて、疾患治療のために開発および適用されてきました {svg_2}. ナノメディシンは、診断、ワクチン、免疫療法、遺伝子導入、組織工学など、さまざまな先端分野で利用されてきました {svg_3}.

診断

ネオツベロステモノンは、疾患の診断に潜在的に使用できる可能性があります {svg_4}. プラズモニックメタサーフェスは、近接場閉じ込め効果を通じて光と生体分子の相互作用を改善するために、バイオセンシングで広く使用されてきました {svg_5}. プラズモニックメタサーフェスセンシングは、バイオ機能化と組み合わせることで、バイオマーカー検出技術の向上のための有望な戦略とみなされています {svg_6}.

ワクチン

ネオツベロステモノンは、ワクチンの開発に潜在的に使用できる可能性があります {svg_7}. アジュバントは、ワクチンの不可欠な成分です {svg_8}. アジュバントは、免疫刺激剤とデリバリーシステムに分類できます {svg_9}. 免疫刺激剤は、TLR(Toll様受容体)や他のパターン認識受容体(PRR)を標的にすることで、抗原提示細胞(APC)の成熟と活性化につながる危険シグナル分子であり、抗原シグナルと共刺激シグナルの産生を促進し、結果として適応免疫応答を強化します {svg_10}.

免疫療法

ネオツベロステモノンは、免疫療法に潜在的に使用できる可能性があります {svg_11}. 腫瘍免疫療法は、体の免疫応答を刺激および強化することで、その抗腫瘍効果を発揮します {svg_12}. 腫瘍免疫療法は、化学療法、放射線療法、標的療法と比較して、著しい臨床的有効性と利点を備えた、抗腫瘍療法のもう1つの重要な方法となっています {svg_13}.

遺伝子導入

ネオツベロステモノンは、遺伝子導入に潜在的に使用できる可能性があります {svg_14}. 細胞への外来遺伝子の安全で効率的かつ安定な発現は、遺伝子治療の成功にとって重要であり、遺伝子治療で使用されるベクターに密接に関連しています {svg_15}. 非ウイルスベクターは、非感染性、化学構造の制御可能性、ベクター容量の無制限などの利点を備えていますが、トランスフェクション効率は低いです {svg_16}.

組織工学

ネオツベロステモノンは、組織工学に潜在的に使用できる可能性があります {svg_17}. 新しい治療法の翻訳的可能性を、ベンチからベッドサイドまで、迅速かつ費用効果の高い方法で予測するための、関連するin vitroツールとして、エンジニアリングされたモデルが登場しています {svg_18}. 組織工学コンストラクトの開発に適用される原理は、関連するin vitroモデルを構築するための基礎概念をもたらします {svg_19}.

作用機序

Target of Action

Neotuberostemonone is an alkaloid that can be isolated from the roots of Stemona mairei . It primarily targets lung fibroblasts and macrophages .

Mode of Action

Neotuberostemonone interacts with its targets by regulating Hypoxia-inducible factor 1-alpha (HIF-1α) signaling . This interaction inhibits the differentiation of lung fibroblasts into myofibroblasts and suppresses the recruitment and activation of macrophages .

Biochemical Pathways

The compound affects the HIF-1α signaling pathway, which plays a crucial role in cellular responses to hypoxia. By regulating this pathway, Neotuberostemonone can control the differentiation of fibroblasts and the activity of macrophages .

Pharmacokinetics

It is known to be soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Result of Action

Neotuberostemonone has been shown to ameliorate pulmonary fibrosis by suppressing Transforming growth factor-beta (TGF-β) and Stromal cell-derived factor 1 (SDF-1) secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . It also inhibits osteoclastogenesis via blockade of the NF-κB pathway .

Action Environment

The action of Neotuberostemonone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in different solvents suggests that its action can be influenced by the chemical environment .

生化学分析

Biochemical Properties

Neotuberostemonone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit osteoclastogenesis by blocking the NF-κB pathway . Additionally, Neotuberostemonone interacts with macrophages and fibroblasts, suppressing the secretion of TGF-β and SDF-1 via the PI3K-dependent AKT and ERK pathways . These interactions highlight the compound’s potential in modulating inflammatory responses and cellular signaling pathways.

Cellular Effects

Neotuberostemonone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the differentiation of lung fibroblasts into myofibroblasts by regulating HIF-1α signaling . This regulation impacts cellular metabolism and gene expression, demonstrating the compound’s potential in treating fibrotic diseases. Furthermore, Neotuberostemonone’s effects on macrophages and fibroblasts suggest its role in modulating immune responses and cellular communication.

Molecular Mechanism

At the molecular level, Neotuberostemonone exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the NF-κB pathway, which is crucial for the regulation of immune responses and inflammation . Additionally, Neotuberostemonone’s interaction with the PI3K-dependent AKT and ERK pathways further elucidates its role in cellular signaling and gene expression . These molecular mechanisms underscore the compound’s potential as a therapeutic agent in inflammatory and fibrotic conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neotuberostemonone have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. While specific data on Neotuberostemonone’s temporal effects are limited, general guidelines suggest that stock solutions should be stored aliquoted in tightly sealed vials and used within one month to maintain stability . Avoiding repeated freeze-thaw cycles is also recommended to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of Neotuberostemonone vary with different dosages in animal models. Studies have shown that the compound can ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secretion at specific dosages High doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications

Metabolic Pathways

Neotuberostemonone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of the NF-κB pathway and its regulation of HIF-1α signaling suggest its role in modulating metabolic flux and metabolite levels . These interactions highlight the compound’s potential in influencing metabolic processes and cellular energy balance.

Transport and Distribution

Within cells and tissues, Neotuberostemonone is transported and distributed through interactions with transporters and binding proteins. While specific data on Neotuberostemonone’s transport mechanisms are limited, general principles suggest that the compound’s distribution is influenced by its chemical properties and interactions with cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

Neotuberostemonone’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its efficacy in cellular processes

特性

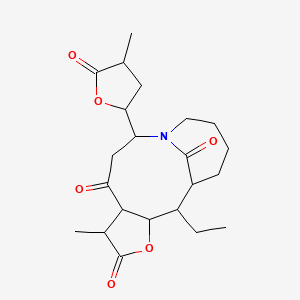

IUPAC Name |

2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQGOWAOLJKTQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Are there other alkaloids similar to neotuberostemonone found in Stemona mairei?

A2: Yes, the research on Stemona mairei led to the isolation of several other alkaloids, including neotuberostemoninol, bisdehydroneotuberostemonine, and epoxytuberostemonone. [] The structural similarities between these compounds suggest a potential for shared biosynthetic pathways and possibly related bioactivities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。